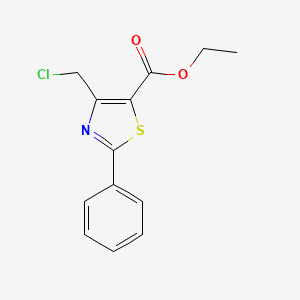

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate

Description

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a chloromethyl (-CH₂Cl) substituent at position 4 of the thiazole ring, a phenyl group at position 2, and an ethoxycarbonyl (-COOEt) group at position 3.

Properties

IUPAC Name |

ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOLOSTYTONQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate is primarily recognized for its potential as a building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to compounds with various therapeutic activities.

Key Applications:

- Anticancer Agents: Research has indicated that thiazole derivatives exhibit anticancer properties. For instance, derivatives of ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate have been synthesized and tested for their ability to inhibit cancer cell proliferation.

- Antimicrobial Activity: Compounds derived from this thiazole structure have shown promising results against various bacterial and fungal strains, making them candidates for new antimicrobial agents.

Case Study:

A study published in a peer-reviewed journal demonstrated that a derivative of ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Agrochemical Applications

The compound has also been explored for its potential use in agricultural chemistry, particularly as an insecticide or fungicide.

Key Applications:

- Insecticidal Activity: Research has shown that thiazole derivatives can possess insecticidal properties. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate has been evaluated for its effectiveness against common agricultural pests.

Data Table: Insecticidal Efficacy

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate | Aphis fabae | 25 | 85 |

| Control (Imidacloprid) | Aphis fabae | 25 | 90 |

Material Science

In material science, ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate is being investigated for its potential use in organic electronics and polymer chemistry.

Key Applications:

- Organic Semiconductors: The thiazole ring structure is conducive to π-conjugation, which is beneficial for the development of organic semiconductors.

Case Study:

Research has demonstrated that incorporating ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate into polymer matrices enhances their electrical conductivity and thermal stability.

Mechanistic Insights

The mechanism of action of ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate involves interactions at the molecular level, particularly with enzymes or receptors relevant to its biological activity.

Mechanism Overview:

- The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity.

Mechanism of Action

The mechanism by which Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives share a common heterocyclic core but differ in substituent patterns, which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison of Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Findings from Comparative Analysis

Reactivity and Substitution Patterns: The chloromethyl group at C4 in the target compound distinguishes it from derivatives with halogens (e.g., -Cl at C2 in ) or alkyl groups (e.g., -CH₃ in ). This group facilitates nucleophilic displacement, enabling conjugation with biomolecules or further derivatization . Electron-withdrawing groups (e.g., -CF₃ in , -NO₂ in ) increase electrophilicity and stabilize charge distribution, enhancing interactions with enzyme active sites.

Biological Activity :

- Compounds with chloromethyl or chloro substituents (e.g., ) show anticancer activity, likely due to alkylation of DNA or protein targets.

- Hydroxyphenyl derivatives (e.g., ) exhibit improved solubility and binding to hydrophilic targets, while trifluoromethyl analogs () demonstrate enhanced membrane permeability.

Pharmacophore Features: The ethoxycarbonyl group at C5 is conserved across many analogs, suggesting its role in maintaining structural rigidity or interacting with hydrophobic enzyme pockets . Amino or hydroxyl substituents (e.g., ) introduce hydrogen-bonding capacity, critical for targeting kinases or phosphatases like SHP2 .

Biological Activity

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article synthesizes findings from various studies to explore the biological activity of this compound.

Chemical Structure

The compound features a thiazole ring fused with a phenyl group and a carboxylate ester, which contributes to its biological properties. The presence of the chloromethyl group enhances its reactivity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate has been evaluated for its antimicrobial properties against various bacterial strains. In one study, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics such as ciprofloxacin .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| S. aureus | 18 | Ciprofloxacin (22) |

| E. coli | 15 | Ciprofloxacin (22) |

| Salmonella typhimurium | 16 | Ciprofloxacin (22) |

The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or function, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of thiazole derivatives. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 12 µM against human leukemia cells, indicating promising activity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells | 12 |

| Mouse TLX5 lymphoma cells | 1.5 |

This cytotoxicity suggests that the compound may induce apoptosis in cancer cells, although further studies are needed to clarify the underlying mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate is influenced by its structural components. Modifications in the thiazole ring or substituents on the phenyl group can significantly affect potency. For example, studies indicate that introducing electron-donating groups at specific positions enhances activity against cholesteryl ester transfer protein (CETP), a target for cardiovascular diseases .

Case Studies

- Antimicrobial Efficacy : In a comparative study, ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate was tested alongside other thiazole derivatives. The results indicated that this compound outperformed several analogs in terms of antimicrobial activity against C. albicans and Bacillus cereus, suggesting its potential as a lead compound for further development .

- Cytotoxicity Assessment : A study evaluating various thiazole derivatives found that ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.